Product packaging for Octafluoro-2-butene(Cat. No.:CAS No. 1516-64-9)

Octafluoro-2-butene

Cat. No.: B072158
CAS No.: 1516-64-9
M. Wt: 200.03 g/mol
InChI Key: WSJULBMCKQTTIG-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Octafluoro-2-butene is a fluorinated olefin of significant interest in advanced materials and environmental science research. Its primary application lies in the development of next-generation refrigerants, where it is investigated as a low Global Warming Potential (GWP) alternative to traditional hydrofluorocarbons (HFCs), contributing to sustainable cooling technologies. Furthermore, this compound serves as a versatile building block in organic synthesis and polymer chemistry. Its electron-deficient double bond is highly receptive to nucleophilic attack, enabling its use as a precursor for synthesizing complex fluorinated molecules and specialty polymers with enhanced chemical, thermal, and solvent resistance properties. Researchers also utilize this compound as a model compound in kinetic studies and for probing reaction mechanisms involving fluorinated alkenes. Its unique physicochemical properties, stemming from the high fluorine content, make it a valuable reagent for creating materials with tailored surface characteristics and for applications requiring high stability. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4F8 B072158 Octafluoro-2-butene CAS No. 1516-64-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1,1,1,2,3,4,4,4-octafluorobut-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F8/c5-1(3(7,8)9)2(6)4(10,11)12/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJULBMCKQTTIG-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/C(F)(F)F)\F)(\C(F)(F)F)/F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F8
Record name OCTAFLUOROBUT-2-ENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1298
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20880149
Record name (E)-Perfluoro-2-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20880149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Octafluorobut-2-ene appears as a colorless, nonflammable gas. May asphyxiate by the displacement of air. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. Used to make other chemicals., Colorless gas; [CAMEO]
Record name OCTAFLUOROBUT-2-ENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1298
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Perfluoro-2-butene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16457
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

360-89-4, 1516-64-9
Record name OCTAFLUOROBUT-2-ENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1298
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name (2E)-1,1,1,2,3,4,4,4-Octafluoro-2-butene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1516-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perfluorobut-2-ene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000360894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perfluoro-2-butene, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butene, 1,1,1,2,3,4,4,4-octafluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (E)-Perfluoro-2-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20880149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-1,1,1,2,3,4,4,4-octafluorobut-2-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.698
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,1,1,2,3,4,4,4-octafluorobut-2-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.038
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PERFLUORO-2-BUTENE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LRD1744MZQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Pathways for Octafluoro 2 Butene

Catalytic Synthesis Approaches

Catalysis offers efficient pathways for the synthesis of octafluoro-2-butene, utilizing both transition metals and inorganic materials to facilitate the desired chemical transformations. These methods are pivotal in achieving high selectivity and yield.

Transition Metal-Catalyzed Reactions

Transition metal catalysts are instrumental in various organic syntheses, including the formation of fluorinated olefins like this compound. chemie-brunschwig.ch These catalysts can facilitate the activation of strong carbon-fluorine bonds, which is often a critical step in the synthesis of highly fluorinated molecules. researchgate.net The mechanism of olefin isomerization with transition metal catalysts is a well-studied area, providing a foundation for developing selective synthetic routes. acs.org

While specific examples of transition metal-catalyzed synthesis of this compound are not extensively detailed in the provided search results, the general principles of transition metal catalysis are relevant. For instance, processes like hydroamination and hydroaminoalkylation, catalyzed by transition metals, demonstrate the ability of these catalysts to facilitate additions across double bonds, a fundamental step in many olefin syntheses. acs.org The development of highly active ruthenium-based catalysts for olefin metathesis also highlights the potential for creating specific carbon-carbon double bonds, which could be applied to the synthesis of this compound. arkat-usa.org

Inorganic Material Catalysis in this compound Formation

Inorganic materials can serve as catalysts or catalyst supports in the synthesis of fluorinated compounds. For example, the pyrolysis of polytetrafluoroethylene (PTFE) in the presence of certain inorganic materials can influence the product distribution, which includes this compound. up.ac.za

Research on the pyrolysis of PTFE has shown that metal sulfates and fluorides can affect the degradation process and the resulting products. up.ac.za While some materials like AlF₃ were found to primarily produce hexafluoroethane (B1207929) (HFE) and octafluoropropane (OFP), this demonstrates the potential of inorganic materials to direct the outcome of high-temperature reactions involving fluoropolymers. up.ac.za The study of such catalytic effects is crucial for developing processes that can selectively produce valuable chemicals like this compound from fluorinated waste streams. up.ac.za

Furthermore, inorganic catalysts are employed in the isomerization of fluoroalkenes. For instance, a fluorinated chromium-based catalyst has been used for the isomerization of E-HFO-1336mzz to Z-HFO-1336mzz at elevated temperatures. scirp.org Alumina (B75360) catalysts have also been shown to be effective for the trans-cis isomerization of other fluoroalkenes. researchgate.net These examples underscore the role of inorganic materials in modifying the structure of fluorinated olefins.

Precursor-Based Transformation Routes

The synthesis of this compound can be achieved through the chemical modification of suitable precursor molecules. These routes often involve the transformation of other halogenated compounds or the rearrangement of carbon-carbon double bonds.

Conversion from Halogenated Butadienes

The conversion of halogenated butadienes represents a potential pathway to this compound. While direct evidence for the synthesis of this compound from a halogenated butadiene is not explicitly detailed in the provided search results, related reactions provide insight into this approach. For example, the preparation of perchloroolefins, such as octachloro-2-butene, can be achieved by reacting perchloro-conjugated dienes with chlorine gas. justia.com This suggests that butadienes with different halogen substitutions could serve as precursors.

Olefin Metathesis Approaches

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and formation of carbon-carbon double bonds, catalyzed by metal complexes. wikipedia.org This methodology has broad applications in organic synthesis, including ring-closing metathesis (RCM), acyclic diene metathesis (ADMET), and cross-metathesis (CM). caltech.edu

The development of well-defined ruthenium and molybdenum-based catalysts has significantly advanced the field of olefin metathesis, allowing for high functional group tolerance and control over the reaction. arkat-usa.orggoogle.com While the direct application of olefin metathesis to synthesize this compound is not explicitly described in the provided context, the principles of this reaction are applicable. For instance, a cross-metathesis reaction between two smaller fluorinated olefins could potentially form this compound. A patent describes a process for synthesizing hydrofluoroolefins (HFOs) via olefin metathesis, indicating the feasibility of this approach for fluorinated compounds. google.com

Isomerization Processes in Octafluoro-Butene Synthesis

Isomerization is a key process in the synthesis and purification of this compound, allowing for the conversion between its different isomers (cis and trans) and its constitutional isomer, octafluoro-1-butene.

The thermal cis-trans isomerization of this compound has been studied, and the enthalpy of reaction for the conversion of the (E)-isomer to the (Z)-isomer has been determined. nist.gov The activation energy for the isomerization of octafluoro-1-butene to this compound is 56.4 kcal/mol. core.ac.uk This barrier is lower than the energy required for dissociation, suggesting that at high temperatures, isomerization can occur before decomposition. core.ac.ukescholarship.org

Catalysts can be employed to facilitate isomerization under milder conditions. For example, passing octafluorobutene-2 through a column of activated alumina at room temperature can be used to equilibrate the isomers. acs.org The presence of impurities like hydrogen fluoride (B91410) can also catalyze the isomerization of fluoro-2-butenes during storage. google.comepo.org This highlights the importance of controlling storage conditions to maintain the purity of a specific isomer. epo.orggoogle.com

Furthermore, catalytic isomerization is a recognized method for producing specific isomers of other fluorinated butenes, such as the conversion of the trans-isomer of 1,1,1,4,4,4-hexafluoro-2-butene (B1366614) to the cis-isomer using catalysts. google.com Ruthenium(II) complexes have also been shown to be effective for the isomerization of perfluoroalkyl allyl ethers. psu.edu These examples demonstrate the broad applicability of catalytic isomerization in fluorocarbon chemistry.

Reaction Mechanisms and Chemical Reactivity of Octafluoro 2 Butene

Unimolecular Decomposition Pathways

Thermal Dissociation Mechanisms

The thermal decomposition of octafluoro-2-butene has been a subject of study, revealing multiple reaction pathways. In adiabatic compression studies, two primary decomposition reactions were identified for this compound. The first is the cleavage into two molecules of tetrafluoroethylene (B6358150) (C2F4), with a determined activation energy of 100 ± 9 kcal/mol. core.ac.uk The second observed reaction is the production of hexafluoropropene (B89477) (C3F6) and difluorocarbene (CF2), which was found to have an activation energy of 91 ± 1 kcal/mol. core.ac.uk

Thermal decomposition can also lead to the generation of carbon oxides and hydrogen fluoride (B91410). windows.net When heated, this compound can decompose to emit toxic fumes of fluoride. chemicalbook.com Theoretical studies using density functional theory (DFT) have also been employed to investigate the thermal decomposition and fire-extinguishing mechanisms of this compound. researchgate.netresearchgate.net These studies indicate that the decomposition can produce a significant number of fire-extinguishing groups, with the main decomposition products being halogenated alkanes that can react with chain radicals. researchgate.netresearchgate.net

Infrared Multiphoton Dissociation (IRMPD) Dynamics

The collisionless dissociation of this compound has been investigated using infrared multiphoton dissociation (IRMPD). core.ac.ukaip.org These studies, employing photofragment translational spectroscopy, have identified three primary dissociation pathways. aip.orgresearchgate.net Unlike octafluoro-1-butene where C-C single bond cleavage is predominant at moderate laser fluences, in this compound, all three channels occur with roughly equal probability. aip.orgresearchgate.net

The three observed reaction pathways in the IRMPD of this compound are:

Cleavage of a carbon-carbon single bond to yield CF3 and C3F5 radicals. core.ac.ukaip.org

Elimination of CF2. core.ac.ukaip.org

Formation of two equal weight fragments with the chemical formula C2F4. core.ac.ukaip.org

The reactions leading to the loss of CF2 and the formation of C2F4 are believed to proceed through a diradical intermediate, which would necessitate a 1,2-fluorine migration. core.ac.ukaip.orgresearchgate.net The direct loss of a CF3 group from this compound results in the formation of a fluorinated propene radical. core.ac.uk For this to convert to the more stable fluorinated allyl radical, a 1,3-fluorine migration would be required. core.ac.uk The isomerization between octafluoro-1-butene and this compound would provide confirmation of fluorine migration occurring before dissociation in these systems. core.ac.ukcore.ac.uk

At a laser fluence of 30 J/cm², all three dissociation channels for this compound are observed to have approximately equal product formation. However, at a lower fluence of 7 J/cm², no signal from any channel is detected. core.ac.ukcore.ac.uk

Radical-Mediated Reaction Kinetics

Reactions with Hydroxyl Radicals (OH∙)

The presence of a carbon-carbon double bond in this compound makes it highly reactive towards the hydroxyl radical (OH∙). nist.gov This reactivity is a key factor in determining its atmospheric lifetime. nist.govnist.gov The rate constants for the reaction between OH radicals and this compound have been measured over a range of temperatures. nist.govnist.gov

Studies have been conducted on mixtures of cis- and trans-octafluoro-2-butene, as well as on the individual stereoisomers. nist.gov For a mixture containing 71.5% trans- and 28.5% cis-isomer, the rate constant showed little temperature dependence. nist.govnist.gov The individual stereoisomers, however, exhibit different reactivities with OH radicals. nist.gov

The atmospheric lifetime of this compound, dictated by its reaction with hydroxyl radicals, is estimated to be as short as 25 days. nist.gov Theoretical studies have also been performed to analyze the extinguishing mechanism of this compound, focusing on its reactions and its decomposition products with H∙ and OH∙ radicals. researchgate.netresearchgate.net

Interactive Data Table: Rate Constants for the Reaction of OH with this compound

Temperature (K)Rate Constant (k) (cm³ molecule⁻¹ s⁻¹)Isomer
272(5.27 ± 0.3) x 10⁻¹³Mixture
298(5.11 ± 0.3) x 10⁻¹³Mixture
230 - 370Variestrans-CF3CF=CFCF3
230 - 370Variescis-CF3CF=CFCF3

Note: The table is based on data for a mixture of isomers and indicates that individual isomer reactivity has also been studied. The exact rate constants for the individual isomers across the temperature range would require consulting the specific study. nist.govnist.gov

Other Radical Scavenging Processes

This compound and its decomposition products can act as radical scavengers. researchgate.netresearchgate.netgoogleapis.comgoogle.com The thermal decomposition of this compound can produce halogenated alkanes that are effective at reacting with and consuming chain free radicals. researchgate.netresearchgate.net Phenolic compounds are believed to function as radical scavengers in compositions containing this compound. google.com

The reaction of this compound with other radical species is also of interest. For instance, internal and cyclic perfluoroalkenes, including this compound, are generally less reactive towards certain radical addition reactions compared to terminal fluoroalkenes. 20.210.105 However, the use of radical initiators like UV light can promote these reactions. 20.210.105

Electrophilic and Nucleophilic Interactions

Fluorinated alkenes like this compound are generally electron-deficient, making them susceptible to attack by nucleophiles. researchgate.netfluorine1.ru The reactivity of perfluoroolefins towards nucleophiles increases with the number of perfluoroalkyl groups at the double bond. fluorine1.ru

Reactions of this compound with various nucleophiles have been explored. For example, its reaction with nitrosyl fluoride has been described. researchgate.net The interaction with O-nucleophiles, such as phenols in the presence of a base, can lead to the substitution of a fluorine atom at the double bond. fluorine1.ru Similarly, reactions with N-nucleophiles like primary alkylamines can occur. fluorine1.ru

The double bond in internal perfluoroolefins is susceptible to nucleophilic attack, which is influenced by the stability of the intermediate carbanion formed. fluorine1.ru While perfluoroisobutylene (B1208414) is noted to be highly reactive towards nucleophiles, the reactivity of this compound is also significant due to the electron-withdrawing nature of the perfluoroalkyl groups. fluorine1.runih.gov

Ion-Molecule Reactions and Electron Impact Ionization

The study of ion-molecule reactions and electron impact ionization provides fundamental insights into the chemical reactivity of this compound (2-C4F8). These processes are particularly relevant in plasma chemistry and mass spectrometry. researchgate.netiaea.org Research conducted using Fourier transform mass spectrometry (FTMS) has been instrumental in elucidating the behavior of this compound under these conditions. researchgate.net

Upon electron impact ionization over an energy range of 10–200 eV, this compound fragments into fifteen different product ions. researchgate.net The major ions observed are C4F7,8+, C3F3,5,6+, C2F4+, and CF1–3+. researchgate.net The total ionization cross-section reaches a maximum value of 1.2×10−15 cm2 at an electron energy of 90 eV. researchgate.net

The relative abundance of the ions formed is highly dependent on the electron energy. researchgate.net In the lower energy range, from the ionization threshold up to 18 eV, the parent ion, C4F8+, is the most dominant species. researchgate.net As the electron energy increases to the 18 to 70 eV range, the C3F5+ ion becomes the most prevalent. researchgate.net At energies above 70 eV, the CF3+ ion dominates the ion population. researchgate.net

Table 3.4.1: Dominant Ions in Electron Impact Ionization of this compound at Different Energy Ranges

Energy RangeDominant Ion
Threshold - 18 eVC4F8+
18 - 70 eVC3F5+
> 70 eVCF3+

Data sourced from Lee et al. researchgate.net

Of the major ions produced through electron impact, only CF+, CF2+, and CF3+ have been observed to react with the neutral parent molecule, this compound. researchgate.net These reactions proceed through either F− transfer or charge transfer mechanisms. researchgate.net

Furthermore, the charge transfer reaction between argon ions (Ar+) and this compound has been studied. researchgate.net This reaction primarily results in the formation of the C4F7+ ion. researchgate.net The ion chemistry of this compound is noted to be significantly different from that of its cyclic isomer, octafluorocyclobutane (B90634) (c-C4F8). researchgate.net

Dissociative electron attachment is another important process. For this compound, the capture of thermal energy electrons leads to the formation of long-lived parent negative ions (2-C4F8−∗) with autodetachment lifetimes on the order of 10 microseconds. researchgate.net The yield of these parent negative ions is significantly larger than that of the fragment ions. researchgate.net

Advanced Spectroscopic Characterization and Analytical Techniques

Mass Spectrometry Applications in Reaction Product Identification

Mass spectrometry serves as a cornerstone for identifying the products of octafluoro-2-butene reactions, offering high sensitivity and the ability to determine the mass-to-charge ratio of ionic species.

Full scan mass spectrometry, particularly with electron ionization (EI), provides a characteristic fragmentation pattern for this compound (C₄F₈). The mass spectrum reveals the relative abundance of various fragment ions generated upon electron impact. This "fingerprint" is crucial for identifying the parent molecule in complex mixtures and for tracking its consumption during a reaction. The molecular ion peak ([C₄F₈]⁺) is observed, but the spectrum is typically dominated by smaller, stable perfluorinated fragments resulting from the cleavage of C-C and C-F bonds.

Table 1: Key Mass Fragments of this compound under Electron Ionization

m/z Ion Formula Relative Abundance
69 CF₃⁺ High
93 C₃F₃⁺ Moderate
100 C₂F₄⁺ Moderate
131 C₃F₅⁺ High
150 C₃F₆⁺ Low
200 C₄F₈⁺ (Molecular Ion) Low

Note: Relative abundances are qualitative and can vary with instrument conditions.

The prevalence of fragments like CF₃⁺ (m/z 69) and C₃F₅⁺ (m/z 131) indicates that the C-C bonds are particularly susceptible to cleavage. By monitoring the intensity of the molecular ion peak and the growth of new peaks corresponding to reaction products, full scan mass spectrometry allows for the qualitative identification of the reaction pathways.

Photofragment translational spectroscopy (PTS) is a powerful technique used to investigate the dynamics of photodissociation events under collision-free conditions. researchgate.netbris.ac.uk In studies of this compound, PTS has been employed to analyze the products of infrared multiphoton dissociation (IRMPD). aip.org This method provides information on the mass, velocity, and angular distribution of the neutral fragments, allowing for the unambiguous identification of primary dissociation channels and the energy released into translation.

Research on the IRMPD of this compound has identified three primary competing reaction pathways. aip.org

Simple Bond Rupture: Cleavage of a C-CF₃ bond to yield perfluoroallyl and trifluoromethyl radicals.

C₄F₈ → C₃F₅ + CF₃

CF₂ Elimination: Formation of two identical C₂F₄ fragments, likely proceeding through a diradical intermediate.

C₄F₈ → 2 C₂F₄

Fluorine Atom Loss: A minor channel involving the loss of a fluorine atom, which may require a 1,2-fluorine migration. aip.org

Unlike its isomer octafluoro-1-butene where C-C bond cleavage is dominant, in this compound, all three reaction channels occur with roughly equal probability. aip.org The translational energy distributions obtained from PTS experiments provide insights into the exit barriers of these reactions and the stability of the resulting products. berkeley.eduberkeley.edu

Table 2: Dissociation Channels of this compound Identified by PTS

Channel Number Products Description Relative Probability
1 C₃F₅ + CF₃ C-C Bond Cleavage ~33%
2 2 C₂F₄ CF₂ Elimination ~33%
3 C₄F₇ + F F Atom Loss ~33%

Source: Adapted from findings on this compound dissociation. aip.org

Electron impact (EI) ionization is not only a method for generating ions for mass analysis but also a subject of study itself to understand the fundamental interactions between electrons and molecules. The electron impact ionization cross-section (EICS) is a measure of the probability that an electron of a given energy will cause ionization. unl.pt For C₄F₈ isomers, these cross-sections are calculated using models like the Binary-Encounter-Bethe (BEB) method. researchgate.netresearchgate.net These data are critical for quantitative analysis in mass spectrometry and for modeling plasma processes where this compound might be used.

Furthermore, the ions generated from this compound can undergo subsequent ion-molecule reactions within the mass spectrometer or in a reaction chamber. purdue.edu These reactions can be studied to understand the reactivity of perfluorinated ions. For example, the C₃F₅⁺ fragment ion could react with neutral this compound molecules or other species present. Analyzing the products of these secondary reactions provides valuable information about the thermochemistry and kinetics of fluorocarbon ion chemistry.

Infrared and Other Spectroscopic Methods for Mechanistic Elucidation

While mass spectrometry excels at identifying products, infrared (IR) spectroscopy is invaluable for probing molecular structure and bonding, which is essential for elucidating reaction mechanisms. The infrared spectrum of this compound exhibits strong absorption bands corresponding to the stretching and bending vibrations of its C-F and C=C bonds.

The most prominent features in the IR spectrum of perfluoroalkenes are the intense C-F stretching vibrations, typically found in the 1100-1350 cm⁻¹ region. The C=C stretching frequency is also of diagnostic importance. In non-fluorinated alkenes, this vibration appears around 1650 cm⁻¹, but the electron-withdrawing fluorine atoms significantly strengthen the double bond, shifting this absorption to a higher frequency (typically >1700 cm⁻¹) in compounds like this compound.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Vibrational Mode Approximate Wavenumber (cm⁻¹) Intensity
C=C Stretch >1700 Variable
C-F Stretch 1100 - 1350 Strong
CF₃ Symmetric/Asymmetric Stretches 1200 - 1300 Very Strong

By using techniques like matrix isolation IR spectroscopy, researchers can trap reactive intermediates formed during the pyrolysis or photolysis of this compound. By comparing the observed IR spectra of these trapped species with theoretical calculations (e.g., using Density Functional Theory), it is possible to identify transient molecules, radicals, or isomers formed during the reaction. For example, if a reaction proceeds via isomerization, the characteristic IR bands of the new isomer would be observable, providing direct mechanistic evidence that mass spectrometry alone might not offer.

Theoretical and Computational Chemistry of Octafluoro 2 Butene

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods are fundamental in understanding the electronic structure and reactivity of octafluoro-2-butene at the atomic level. These calculations provide a basis for predicting its chemical behavior, stability, and interaction with other molecules.

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the complex reaction mechanisms of this compound, particularly its thermal decomposition and performance as a fire suppressant. nih.govuni.lu Researchers utilize DFT, often with functionals like M06-2X which is well-suited for fluorine-containing systems, to model various chemical processes. americanelements.com

Studies have focused on elucidating the thermal decomposition pathways of this compound. nih.gov These calculations help in identifying the primary bond dissociation energies (BDEs) and mapping the potential energy surfaces for different reaction channels. nih.gov For instance, DFT calculations have shown that the thermal decomposition of this compound can produce a significant number of fire-extinguishing groups. nih.gov The energy barriers and reaction rate constants for these pathways are calculated to determine the most likely decomposition routes and products under various temperature conditions. nih.govamericanelements.com

Furthermore, DFT is employed to analyze the fire-extinguishing mechanism by studying the reactions of this compound and its decomposition products with key combustion radicals, such as the hydrogen radical (H•) and hydroxyl radical (OH•). nih.gov The calculations of energy barriers for these reactions reveal how effectively this compound can inhibit combustion. nih.gov Theoretical findings indicate that it not only scavenges these radicals but its decomposition products, like trifluoromethane (B1200692) (CF3H) and carbon tetrafluoride (CF4), can also participate in consuming chain-propagating free radicals. nih.gov

Interactive Table: DFT Investigation Findings for this compound
Research FocusKey FindingsComputational Method ExampleReference
Thermal Decomposition Identification of possible decomposition pathways and calculation of Bond Dissociation Energies (BDEs).DFT with M06-2X functional nih.gov
Fire-Extinguishing Mechanism Analysis of reactions with H• and OH• radicals to determine inhibition pathways.DFT Calculations nih.gov
Reaction Kinetics Calculation of rate constants for key decomposition and suppression reactions.Transition State Theory with DFT inputs nih.gov
Product Formation Prediction of major decomposition products, such as CF3H and CF4, and their role in fire suppression.DFT Energy Calculations nih.gov

Ab Initio Molecular Orbital Calculations for Energetics

Ab initio molecular orbital calculations are employed to determine the fundamental energetic properties of this compound and its isomers from first principles, without reliance on empirical data. nih.govnih.gov These methods provide highly accurate calculations of molecular energies, structures, and vibrational frequencies. nih.govwmo.int

These calculations are crucial for establishing the relative stability of different isomers of this compound, such as the cis and trans configurations. nih.gov By computing the total electronic energy of each structure, researchers can predict the most stable geometric arrangements. The results include key energetic data like heats of formation and activation energies for isomerization processes. nih.gov This information is foundational for understanding the compound's thermodynamic properties and is a critical input for more complex simulations, such as those involving reaction kinetics. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to observe the time-dependent behavior of this compound, capturing atomic and molecular motions over time. These simulations provide a bridge between the static picture from quantum chemistry and the macroscopic properties of the material.

Reactive molecular dynamics simulations, using force fields like ReaxFF, have been used to investigate the thermal decomposition processes of fluorinated compounds at various temperatures. nih.gov This approach allows for the simulation of bond breaking and formation, providing insights into the initial decomposition steps, the intermediates formed, and the final product distribution over time. nih.gov

More advanced techniques, such as machine learning-accelerated nonadiabatic molecular dynamics (NAMD), have been applied to study the photochemistry of related molecules like hexafluoro-2-butene. hmdb.cauni.lu These simulations can efficiently explore photochemical reaction pathways, such as cis-trans isomerization, over timescales ranging from femtoseconds to nanoseconds. hmdb.cauni.lu By propagating thousands of trajectories, these methods provide statistically significant sampling of reaction outcomes, including the discovery of unexpected pathways like hydrogen migrations that lead to carbene intermediates. uni.lu This level of simulation provides a detailed, time-resolved view of molecular transformations following electronic excitation. nih.gov

Computational Screening for Advanced Material Properties

Computational screening techniques leverage the power of theoretical calculations to rapidly assess large numbers of candidate molecules for specific applications, a process where this compound has been successfully identified. wikipedia.orgctdbase.org

One notable success was the identification of this compound as a promising gas for electrical insulation. wikipedia.org In this approach, descriptors related to electric strength and boiling point were calculated ab initio using Density Functional Theory for a vast number of compounds in the PubChem database. wikipedia.org Through this large-scale statistical analysis and screening, this compound emerged as a lead candidate, demonstrating the power of computational chemistry in materials discovery. wikipedia.org

Similarly, computational chemistry has been instrumental in screening for potential replacements for halon fire suppressants. ctdbase.org By calculating key properties related to fire suppression efficiency, toxicity, and environmental impact, researchers can filter large lists of compounds to identify promising candidates like this compound for further experimental evaluation. ctdbase.org This approach accelerates the development of new, environmentally safer materials for critical applications, including those in the semiconductor industry where fluorocarbons are essential. nih.gov

Environmental Degradation Pathways and Atmospheric Chemistry

Atmospheric Lifetime and Degradation Mechanisms

The atmospheric lifetime of octafluoro-2-butene is considerably shorter than that of its saturated counterpart, octafluorocyclobutane (B90634), which has an atmospheric lifetime exceeding 3,000 years. copernicus.org The primary degradation pathway for this compound in the troposphere is its reaction with hydroxyl (•OH) radicals. researchgate.netcanada.ca This reaction is the principal determinant of its atmospheric lifetime.

The atmospheric lifetimes of the two stereoisomers of this compound, (E)- and (Z)-CF3CF=CFCF3, have been estimated based on their reactivity with •OH radicals. The (E)-isomer has an estimated atmospheric lifetime of 25 days, while the (Z)-isomer's lifetime is approximately 35 days. researchgate.netacs.org Another study also reported an estimated atmospheric lifetime of as short as 25 days based on the reactivity of this compound with hydroxyl radicals. nist.gov

The rate constants for the reaction of •OH radicals with the isomers of this compound have been measured in various studies. For the (E)-isomer, the rate coefficient was determined to be (4.34 ± 0.45) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ over the temperature range of 296–375 K. researchgate.netacs.org For the (Z)-isomer, the rate coefficient was found to be (3.30 ± 0.35) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ over the same temperature range. researchgate.netacs.org A study on a mixture of the two stereoisomers (approximately 71.5% trans- and 28.5% cis-) determined an effective rate coefficient of (4.47 ± 0.36) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ over a temperature range of 222–375 K, which was nearly independent of temperature. researchgate.netacs.orgnih.gov

In addition to reacting with •OH radicals, this compound can also react with chlorine atoms (Cl). The rate coefficients for the reaction of Cl atoms with (E)- and (Z)-CF3CF=CFCF3 at 296 K were found to be (7.23 ± 0.3) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ and (6.70 ± 0.3) × 10⁻¹² cm³ molecule⁻¹ s⁻¹, respectively. researchgate.netacs.org

Photolytic and Hydrolytic Transformation Studies

Photolysis, the breakdown of compounds by sunlight, is a significant removal mechanism for some atmospheric pollutants. canada.ca For unsaturated fluorinated compounds like this compound, the primary atmospheric degradation pathway is reaction with the hydroxyl radical. nist.gov While direct photolysis in water is a potential degradation route for some chemicals, information specifically on the aqueous photolytic degradation of this compound is limited. ag.state.mn.us One study on the photolysis of hexafluoro-2-butyne/ozone mixtures in cryogenic matrices has been conducted, but direct photolytic studies on this compound itself are not extensively detailed in the provided results. researchgate.net

Hydrolysis, the reaction with water, is another potential degradation pathway. chegg.com However, for this compound, it is generally considered to have no rapid reaction with water. echemi.com This suggests that hydrolysis is not a significant atmospheric sink for this compound.

Formation of Degradation By-products

The atmospheric oxidation of this compound leads to the formation of various degradation by-products. The reaction with •OH radicals is expected to initiate a series of reactions that ultimately break down the molecule. While the complete, detailed atmospheric degradation mechanism and the full suite of by-products are complex and subject to ongoing research, some potential products have been identified.

In studies of the decomposition of similar fluorinated compounds, the formation of smaller perfluorinated compounds and carbonyl fluorides is common. For instance, the oxidation of other fluorinated alkenes is known to produce compounds like trifluoroacetyl fluoride (B91410) (CF3C(O)F) and formyl fluoride (HC(O)F). acs.orgnih.gov

Under thermal decomposition conditions, which can simulate certain atmospheric and industrial processes, this compound can break down into various products. Studies on the thermal decomposition of trans-1,1,1,4,4,4-hexafluoro-2-butene, a related compound, showed the formation of various smaller fluorinated molecules. researchgate.netacs.org It is plausible that the degradation of this compound could lead to the formation of stable by-products such as carbon tetrafluoride (CF4) and hexafluoroethane (B1207929) (C2F6). researchgate.net In some decomposition experiments of mixtures containing fluorinated nitriles, this compound itself has been identified as a by-product. aip.org When heated to decomposition, it is reported to emit toxic fumes of fluoride (F⁻). lookchem.comchemicalbook.com

Advanced Functional Applications in Chemical Systems Research

Fire Suppression Mechanism Investigations

Octafluoro-2-butene has been identified as a promising potential substitute for halon fire-extinguishing agents, which are being phased out due to their high ozone depletion potential. researchgate.net Unlike traditional halons, this compound has a zero ozone depletion potential, making it an environmentally friendlier alternative. researchgate.net Investigations into its fire suppression mechanisms reveal a combination of chemical and physical actions. Theoretical studies using density functional theory (DFT) have been employed to understand its behavior at a molecular level in fire environments. researchgate.net

The primary chemical fire suppression mechanism of this compound involves the inactivation of key radical species that propagate combustion reactions. In a fire, high-energy radicals, particularly hydroxyl (•OH) and hydrogen (•H) radicals, are crucial for sustaining the chain reaction of burning. This compound and its decomposition products interfere with this process. researchgate.netacs.org

Studies have analyzed the energy barriers, reaction pathways, and rate constants for the reactions between this compound, its decomposition products, and these combustion radicals. researchgate.net The calculations indicate that the compound is effective at scavenging these radicals, with the main fire-extinguishing reaction pathways demonstrating fast rate constants. researchgate.net The process involves the compound breaking down and its fragments reacting with the chain-carrying radicals, effectively terminating the combustion chain. researchgate.netresearchgate.net This chemical action is a key characteristic of effective fire suppressants. acs.org

When exposed to the high temperatures of a fire, this compound undergoes thermal decomposition, a process central to its fire-suppressing action. The decomposition generates a variety of active species that contribute to extinguishing the flame. researchgate.net Key decomposition products include trifluoromethane (B1200692) (CF₃H) and carbon tetrafluoride (CF₄), which are themselves effective at consuming fire-propagating radicals. researchgate.net The thermal decomposition primarily yields halogenated alkanes that are highly reactive with the chain radicals in a flame. researchgate.net

In addition to the chemical effects of its decomposition products, the decomposition process itself contributes a physical fire suppression mechanism. The endothermic nature of the pyrolysis absorbs a significant amount of heat from the fire, leading to a cooling effect on the combustion zone. acs.org Furthermore, the release of incombustible gases helps to dilute the concentration of oxygen and fuel, further inhibiting the fire. acs.org Thermal decomposition may also generate carbon oxides and hydrogen fluoride (B91410). windows.net

Plasma Etching Gas Performance Studies

During plasma etching with fluorocarbon gases, a thin fluorocarbon (FC) polymer film is deposited on the surfaces of the substrate. This film plays a crucial role in the etching process, particularly in achieving high selectivity by protecting the underlying material from being etched. The kinetics of this film deposition are influenced by the molecular structure of the precursor gas. aip.org

Studies have shown that the deposition rates of fluorocarbon films are largely determined by the number of weak bonds within the precursor molecule, such as the C=C double bond in this compound. aip.orgosti.gov Plasmas using this compound have been observed to deposit high-density fluorocarbon polymer films. scispace.com The balance between the deposition of this protective polymer layer and the etching action of the plasma is critical for controlling the final etch profile. scispace.com A systematic study of various fluorocarbon precursors, including an isomer of this compound, found that while the CF₂ fraction in the molecule determines the CF₂ radical density in the plasma, it is not the dominant factor controlling the film deposition rate. aip.orgosti.gov

Etching selectivity—the ratio of the etch rate of the target material (e.g., SiO₂) to that of another material (e.g., a photoresist mask or an underlying silicon nitride layer)—and anisotropy (the directionality of the etch) are critical performance metrics. Research indicates that under specific process conditions, this compound can achieve good etch rates, high selectivity to photoresist masks, and highly anisotropic sidewall profiles for via etching. mit.edu

The performance of this compound can be compared to other etchant gases. For example, in one study, the photoresist-to-oxide selectivity of hexafluoropropene (B89477) (l-C₃F₆) was found to be about 20% higher than that of perfluoro-2-butene (l-C₄F₈). electrochem.org However, the l-C₄F₈-based process resulted in a slightly higher oxide etch rate and exhibited a "reverse RIE lag," where smaller features etch faster than larger ones. electrochem.org The final etched profile was nearly identical for both gas chemistries. electrochem.org The ability to achieve vertical etch profiles is a result of the protective fluorocarbon polymer that forms on the feature sidewalls. google.com

The table below summarizes comparative etching results for contact holes using l-C₄F₈ and l-C₃F₆ based recipes. electrochem.org

Parameterl-C₄F₈-based Recipel-C₃F₆-based Recipe
Oxide Etch Rate~7% higherBaseline
Photo Resist (PR) Selectivity to OxideBaseline~20% higher
RIE LagReverse RIE LagNot specified
Etched ProfileNearly VerticalNearly Vertical

This table is based on data from a study comparing l-C₄F₈ and l-C₃F₆ for contact hole etching. electrochem.org

Electrical Insulation Gas Research

This compound has been identified as a compound of interest in the search for alternatives to sulfur hexafluoride (SF₆), a potent greenhouse gas widely used as a gaseous dielectric in high-voltage equipment. ethz.chaip.org The goal is to find replacement gases that have excellent electrical insulation properties but a much lower global warming potential. aip.org

A systematic approach using computational screening of large chemical databases has singled out this compound (2-C₄F₈) as a promising electronegative gas suitable for electrical insulation. ethz.ch Such gases function by attaching free electrons, which prevents the formation of electrical discharges. The electron attachment properties of this compound have been experimentally probed in swarm experiments, where it is typically used in a binary mixture with a carrier gas like carbon dioxide (CO₂) or nitrogen (N₂). ethz.ch Further research has also detected this compound as a decomposition by-product in experiments involving other potential SF₆ alternatives under corona discharge, indicating its stability in electrical discharge environments. aip.orgresearchgate.net

Electron Attachment Cross-Sections

The ability of a gas to form stable negative ions by capturing free electrons is fundamental to its dielectric strength. This process, known as electron attachment, is quantified by the electron attachment cross-section (σa). For this compound (systematic name: 1,1,1,2,3,4,4,4-octafluorobut-2-ene, commonly abbreviated as 2-C4F8), studies have shown that it readily captures low-energy electrons.

Research involving swarm experiments, where electrons drift through the gas under the influence of an electric field, has been crucial in determining these properties. In such experiments, trace amounts of this compound are mixed with well-characterized buffer gases like nitrogen (N2) or argon (Ar). researchgate.net By measuring electron and ion transport parameters, the attachment cross-section as a function of electron energy can be derived using a swarm-unfolding technique. researchgate.net

Studies on a series of perfluorocarbons, including this compound, have identified distinct negative ion resonances, which are specific energy levels where the probability of electron capture is significantly high. For this compound, these resonances occur at electron energies of approximately 0.0 eV, 0.18 eV, and 0.59 eV. researchgate.net The presence of a strong resonance at near-zero energy is particularly significant, as it indicates a high efficiency in capturing thermal electrons, which is a key characteristic of a good dielectric gas.

The magnitude of the attachment cross-section, while showing peaks at similar energy levels to other perfluorocarbons, is highly dependent on the specific molecular structure. researchgate.net The thermal attachment rate for this compound has been determined to be 1.56 × 10⁹ sec⁻¹ Torr⁻¹. researchgate.net Furthermore, an electron affinity of 0.61 eV has been calculated from measured cross-sections, providing a measure of the stability of the negative ion formed. researchgate.net This body of research identifies this compound as a strongly electron-attaching compound, a critical attribute for its application in high-voltage insulation. ethz.ch

Table 1: Electron Attachment Properties of this compound

Property Value Reference
Negative Ion Resonances ~0.0 eV, 0.18 eV, 0.59 eV researchgate.net
Thermal Attachment Rate 1.56 × 10⁹ sec⁻¹ Torr⁻¹ researchgate.net
Calculated Electron Affinity 0.61 eV researchgate.net

Dielectric Strength Evaluation in Mixtures

The dielectric strength of a gas is its ability to withstand a strong electric field without electrical breakdown. Due to its high electron attachment capability, this compound has been evaluated as a component in gas mixtures for high-voltage insulation, often as a potential alternative to the potent greenhouse gas sulfur hexafluoride (SF6).

The dielectric strength of a pure gas is often compared to that of a standard gas like nitrogen (N2) under the same conditions. Data compilations show that this compound has a relative dielectric strength of 2.8, meaning it is 2.8 times more effective than nitrogen at withstanding an electric field. sciencemadness.orgwlwkw.cn This high intrinsic dielectric strength makes it a promising candidate for use in mixtures with more common, less potent, but environmentally benign buffer gases such as carbon dioxide (CO2) or nitrogen (N2). ethz.ch

The concept is to combine a small fraction of a strongly electronegative gas, like this compound, with a buffer gas to achieve a high dielectric strength while minimizing the amount of the fluorinated compound. ethz.ch The performance of such mixtures depends not only on the properties of the individual components but also on potential synergistic effects, where the dielectric strength of the mixture is greater than the weighted average of its constituents. Research has shown that CO2-based mixtures often exhibit a greater synergy effect on both partial discharge inception voltage and breakdown voltage compared to N2-based mixtures. nii.ac.jp While much of the recent research has focused on other fluorinated alternatives like C4F7N, the fundamental principles and evaluation methods are directly applicable to this compound mixtures. researchgate.netresearchgate.net

The evaluation of these mixtures involves determining the effective ionization rate, which must be zero or negative for a gas to prevent breakdown. This critical point, known as the critical electric field (E/N)crit, is a key measure of dielectric strength. Swarm experiments are used to measure electron transport coefficients and effective ionization rates in various mixture ratios, allowing for the determination of (E/N)crit. researchgate.netethz.ch These experimental data are essential for modeling and predicting the breakdown voltage of gas mixtures in practical high-voltage applications.

Conclusion and Future Research Directions

Synthesis of Current Research Insights on Octafluoro-2-butene

Current research on this compound provides a solid foundation for its primary applications. Studies have thoroughly characterized its role as a plasma etchant, demonstrating its capability in advanced semiconductor fabrication. scispace.comelectrochem.orgaip.org The fundamental mechanisms of its decomposition under plasma and photodissociation conditions have been elucidated, revealing multiple competing pathways. core.ac.ukcore.ac.ukaip.org Furthermore, its potential as an environmentally preferable alternative to older-generation PFCs and Halons has been established, driven by its zero ODP and lower GWP. researchgate.netnist.gov Key research insights also highlight the importance of purity and understanding the dynamics of its cis/trans isomerization, which can be influenced by trace impurities and storage conditions. epo.org

Emerging Research Avenues in Fluorocarbon Chemistry

The broader field of fluorocarbon chemistry is experiencing significant evolution, which will likely influence future studies of this compound. A major trend is the development of more sustainable and efficient synthetic methodologies, including photocatalysis and new catalytic approaches for C-F bond activation, which could lead to more energy-efficient production processes. nus.edu.sgnih.gov There is a growing emphasis on the "circular economy" for fluorochemicals, focusing on the chemical recycling of fluorocarbons to recover and reuse fluorine, which could mitigate long-term environmental persistence. researchgate.net Additionally, the design of novel fluorinated molecules for advanced applications, such as in molecular imaging or as building blocks for complex materials, continues to be a vibrant area of research. nih.gov

Methodological Advancements for this compound Studies

Future investigations into this compound will benefit from cutting-edge methodological advancements. Experimentally, techniques like photofragment translational spectroscopy and time-of-flight mass spectrometry (ToF-MS) will continue to provide detailed insights into its dissociation dynamics and plasma chemistry. core.ac.ukresearchgate.net Computationally, the application of high-level quantum chemical calculations, such as Density Functional Theory (DFT), is crucial for modeling reaction mechanisms, thermal decomposition, and predicting properties, as has been done to study its fire-extinguishing pathways. researchgate.net For analytical purposes, the refinement of methods like gas chromatography-mass spectrometry (GC-MS) and various spectroscopic techniques (e.g., infrared) will remain essential for quality control, purity analysis, and in-situ monitoring of its behavior in industrial processes. epo.orggoogle.com

Q & A

Q. What are the established methods for synthesizing octafluoro-2-butene, and how do reaction conditions influence isomer selectivity?

this compound can be synthesized via carbene-mediated addition reactions. For example, tetrafluoroethylene undergoes fluorine migration to form a carbene intermediate, which reacts with another tetrafluoroethylene molecule. The isomer selectivity (1-butene vs. 2-butene) depends on the direction of subsequent fluorine migrations and reaction kinetics . Key parameters include temperature, pressure, and catalyst use (if applicable). Researchers should employ gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) to verify isomer purity and quantify selectivity.

Q. How do the structural symmetries of octafluoro-1-butene and this compound affect their physical and spectroscopic properties?

The symmetrical structure of this compound results in distinct dipole moments and vibrational modes compared to the less symmetrical octafluoro-1-butene. These differences manifest in infrared (IR) and Raman spectra, particularly in C-F stretching and bending regions. Computational methods like density functional theory (DFT) can predict vibrational frequencies, while experimental validation requires high-resolution spectroscopy under controlled conditions (e.g., cryogenic matrix isolation) .

Q. What analytical techniques are critical for characterizing this compound in gas-phase studies?

Time-of-flight mass spectrometry (TOF-MS) is essential for detecting dissociation products and fragmentation patterns. For weak signals (e.g., low-abundance dimers), collimated molecular beams and shot-to-shot background subtraction are necessary to improve signal-to-noise ratios . Coupling TOF-MS with laser-induced fluorescence (LIF) or photoelectron spectroscopy can provide additional insights into excited-state dynamics.

Advanced Research Questions

Q. How do dimerization tendencies of this compound under molecular beam conditions inform its intermolecular interactions?

Dimers of this compound form via weak van der Waals interactions, as evidenced by translational energy distributions peaking near zero. However, dimer stability varies between isomers: octafluoro-1-butene exhibits stronger dimer bonds due to higher dipole moments. Researchers should compare dimer signals at different backing pressures (e.g., 200–550 torr) and use velocity-map imaging to resolve dissociation pathways .

Q. What experimental challenges arise in elucidating the dissociation mechanisms of this compound, and how can they be mitigated?

Signal weakness at key mass-to-charge ratios (e.g., m/e = 19, 69) complicates pathway identification. Increasing laser fluence (e.g., 60 J/km²) improves signal detection but risks multiphoton processes. Momentum-matching analysis and isotopic labeling (e.g., substituting 13C^{13}\text{C}) can distinguish primary dissociation products from secondary fragments. Additionally, tandem MS/MS setups or synchrotron-based photoionization may enhance specificity .

Q. How can researchers resolve contradictions in proposed reaction mechanisms for this compound dissociation?

Discrepancies arise when alternative pathways (e.g., CF4_4 elimination) are theorized but not observed. A systematic approach involves:

  • Kinetic modeling : Comparing experimental branching ratios with Rice-Ramsperger-Kassel-Marcus (RRKM) theory predictions.
  • Isotopic tracing : Using deuterated or 18F^{18}\text{F}-labeled analogs to track fluorine migration.
  • Cross-validation : Replicating experiments with varying fluence and collision conditions to rule out artifacts .

Q. What role does resonance stabilization play in the dissociation energetics of this compound?

Resonance-stabilized intermediates, such as perfluorinated radicals or carbenes, lower activation barriers for specific pathways. Computational studies (e.g., CASSCF or MRCI methods) can map potential energy surfaces, while experimental measurements of translational energy release (e.g., via TOF spectra) validate theoretical models. Contrasting results between this compound and its isomers highlight the impact of unsaturation and fluorine substitution patterns .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting interpretations arise (e.g., unexplained signals at m/e = 50), researchers should employ control experiments with analogous compounds (e.g., hexafluoropropene) and re-examine assumptions about fragmentation patterns .
  • Reproducibility : Detailed experimental protocols (e.g., laser fluence, beam collimation) must be documented to enable replication, per guidelines for rigorous scientific reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octafluoro-2-butene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.